molecular formula C18H13N5O5 B2996089 2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1421583-35-8

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2996089
CAS No.: 1421583-35-8
M. Wt: 379.332
InChI Key: BTTFDDJZFHULQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core. Key structural attributes include:

  • Position 7 substitution: A 3-methyl-1,2,4-oxadiazole ring, known for enhancing metabolic stability and π-π stacking interactions in medicinal chemistry . This scaffold is synthetically challenging due to the fused triazole-pyridinone system and the incorporation of multiple heterocycles.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O5/c1-10-19-17(28-21-10)12-4-5-22-16(7-12)20-23(18(22)25)8-13(24)11-2-3-14-15(6-11)27-9-26-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTFDDJZFHULQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound features a benzodioxole moiety along with a triazolo and oxadiazole component, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H14N4O4\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_4

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets. The presence of functional groups such as the benzodioxole and oxadiazole allows for potential interactions with enzymes and receptors that modulate biochemical pathways. However, specific mechanisms remain to be fully elucidated through further studies.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxole compounds often exhibit antimicrobial properties. For instance, compounds structurally similar to the target compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentrations (MIC) for related compounds have been documented, showing varying levels of effectiveness against strains like Bacillus subtilis and Escherichia coli .
CompoundMIC (µg/mL)Activity Type
Compound A32Antibacterial
Compound B16Antifungal

Antioxidant Activity

The antioxidant capacity of compounds with similar structures has also been explored. The ability to scavenge free radicals and reduce oxidative stress is crucial for therapeutic applications. For example, studies using the DPPH radical scavenging assay have shown that certain derivatives can effectively neutralize free radicals .

Cytotoxicity

Cytotoxic effects against various cancer cell lines have been reported for compounds containing triazole and oxadiazole rings. The target compound's structural features may contribute to its potential as an anticancer agent. In vitro studies have indicated that some derivatives can induce apoptosis in cancer cells .

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Study on Benzodioxole Derivatives : A series of benzodioxole derivatives were synthesized and evaluated for their antimicrobial properties. Some exhibited potent activity against bacterial strains with MIC values comparable to established antibiotics .
  • Oxadiazole Compounds in Cancer Research : Research on oxadiazole-containing compounds revealed significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer therapies .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolo-Fused Heterocycles

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 2-(1,3-benzodioxol-5-yl)-2-oxoethyl; 7-(3-methyl-1,2,4-oxadiazol-5-yl) Benzodioxole enhances lipophilicity; oxadiazole improves stability
L3 () [1,2,4]thiadiazolo[4,5-a]pyrimidine 7-(1-methylpyrrole), 3-phenyl, 5-thiophene Thiadiazole core; thiophene aids π-π stacking
Compound Pyrazol-3-one Benzothiazole, phenethyliminomethyl, propyl Benzothiazole may confer fluorescence properties
Compound [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 2-benzylthio, 5-methyl, 6-(3-methylbutyl) Benzylthio group increases steric bulk

Key Observations :

  • The target’s benzodioxole group may improve blood-brain barrier penetration compared to benzothiazole in , which is bulkier and more polar.
  • Oxadiazole in the target (vs. thiadiazole in L3) reduces metabolic degradation risks due to lower sulfur reactivity .

Key Observations :

  • The target’s oxadiazole moiety could be synthesized via the TMSCl-mediated method in , which is efficient for 1,2,4-oxadiazole derivatives .
  • highlights the role of computational validation to confirm triazolo-pyrimidine structures, a strategy applicable to the target .

Computational and Pharmacological Insights

Key Observations :

  • AutoDock Vina () could model the target’s interactions with biological targets, leveraging its oxadiazole and benzodioxole groups for hydrogen bonding .
  • The methyl group on the target’s oxadiazole may reduce steric hindrance compared to bulkier substituents in , enhancing target selectivity .

Research Findings and Implications

  • Structural Advantages: The target’s 3-methyl-1,2,4-oxadiazole group likely improves metabolic stability over non-methylated analogs (e.g., derivatives) .
  • Synthetic Challenges: Achieving regioselectivity in triazolo-pyridinone cyclization remains a hurdle, necessitating optimization of conditions (e.g., solvent polarity, catalysts).
  • Future Directions :
    • Docking studies using AutoDock Vina to compare the target’s binding modes with L3 () and compounds .
    • In vitro assays to validate the benzodioxole group’s role in enhancing bioavailability versus benzothiazole () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.